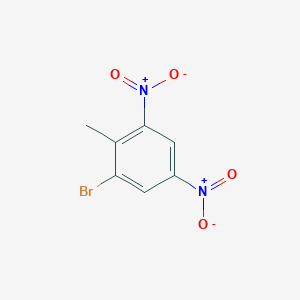

1-Bromo-2-methyl-3,5-dinitrobenzene

Descripción

Propiedades

IUPAC Name |

1-bromo-2-methyl-3,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O4/c1-4-6(8)2-5(9(11)12)3-7(4)10(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCDPLZDNORAKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364852 | |

| Record name | 1-bromo-2-methyl-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18242-38-1 | |

| Record name | 1-bromo-2-methyl-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Direct Nitration of 2-Bromotoluene

A plausible route begins with 2-bromotoluene (1-bromo-2-methylbenzene), where the methyl group at position 2 and bromine at position 1 act as ortho/para-directing groups. Nitration under mixed acid conditions (HNO₃/H₂SO₄) introduces nitro groups at positions 3 and 5, driven by the electron-withdrawing effects of bromine and the steric hindrance of the methyl group.

Reaction Conditions:

-

Step 1: Bromination of toluene using Br₂/FeBr₃ yields 2-bromotoluene.

-

Step 2: Double nitration at 0–5°C with fuming HNO₃ and concentrated H₂SO₄.

Challenges:

-

Competing nitration at positions 4 and 6 due to the methyl group’s ortho/para-directing nature.

-

Over-nitration or decomposition under harsh conditions.

Yield Optimization:

Bromination of Pre-nitrated Intermediates

An alternative approach involves nitrating 2-methylbenzene (toluene) first to introduce nitro groups, followed by bromination. However, the electron-withdrawing nitro groups deactivate the ring, necessitating aggressive bromination conditions.

Proposed Pathway:

-

Nitration of Toluene:

-

Bromination:

Limitations:

-

Low bromination efficiency due to ring deactivation.

-

Competing debromination or side reactions at high temperatures.

Halogen Exchange Reactions

Nucleophilic Aromatic Substitution

The nitro groups at positions 3 and 5 activate the ring for nucleophilic substitution at position 1. A halogen exchange reaction using CuBr or HBr in the presence of a directing group could replace a pre-existing leaving group (e.g., -NO₂ or -SO₃H) with bromine.

Example Protocol:

-

Sulfonation: Introduce a sulfonic acid group at position 1 of 2-methyl-3,5-dinitrobenzene to direct bromination.

-

Halogen Exchange: React with HBr/CuBr under reflux to replace -SO₃H with -Br.

Advantages:

-

High regioselectivity due to the sulfonic acid’s strong directing effect.

-

Avoids competing electrophilic substitution challenges.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, yield, and practicality of the above methods:

| Method | Starting Material | Key Steps | Yield (%) | Challenges |

|---|---|---|---|---|

| Direct Nitration | 2-Bromotoluene | Nitration (×2) | 40–50 | Competing nitration positions |

| Bromination of Dinitrotoluene | Toluene | Nitration (×2), Bromination | 25–35 | Low bromination efficiency |

| Halogen Exchange | 2-Methyl-3,5-dinitrobenzenesulfonic acid | Sulfonation, Halogen exchange | 55–65 | Additional sulfonation step required |

Key Insights:

-

The halogen exchange method offers higher yields but requires additional steps.

-

Direct nitration is more straightforward but suffers from selectivity issues.

Mechanistic Considerations

Electronic Effects of Substituents

-

Nitro Groups (-NO₂): Strong electron-withdrawing meta-directors that deactivate the ring, slowing electrophilic substitution but enhancing nucleophilic aromatic substitution at activated positions.

-

Methyl Group (-CH₃): Electron-donating ortho/para-director that competes with nitro groups during nitration, complicating regioselectivity.

-

Bromine (-Br): Moderately deactivating ortho/para-director, influencing substitution patterns in early synthesis stages.

Steric Hindrance

The methyl group at position 2 creates steric hindrance, favoring nitration at the less hindered meta positions (3 and 5) relative to bromine.

Industrial and Laboratory-Scale Adaptations

Industrial Production

Large-scale synthesis prioritizes cost-effectiveness over yield:

Análisis De Reacciones Químicas

Types of Reactions

1-Bromo-2-methyl-3,5-dinitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups, which make the aromatic ring more reactive towards electrophiles.

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitric acid. Reaction conditions typically involve the use of catalysts such as iron or aluminum chloride.

Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

Major Products Formed

Electrophilic Aromatic Substitution: Products include various halogenated and nitrated derivatives of this compound.

Nucleophilic Substitution: Products include substituted derivatives where the bromine atom is replaced by different nucleophiles.

Aplicaciones Científicas De Investigación

Pharmaceutical Chemistry

1-Bromo-2-methyl-3,5-dinitrobenzene is utilized in the synthesis of biologically active compounds, particularly indole derivatives. These derivatives have garnered attention for their potential therapeutic effects against cancer and other diseases. The nitro groups enhance the electrophilic character of the compound, making it suitable for nucleophilic substitution reactions that lead to the formation of complex organic molecules essential in drug development .

Agrochemistry

In agrochemistry, this compound is employed in the formulation of pesticides and herbicides. Its ability to act as an intermediate allows for the synthesis of various agrochemical products that are crucial for enhancing agricultural productivity and pest management .

Dye Chemistry

The dye industry also benefits from this compound, where it is used as a precursor for synthesizing dyes and pigments. The presence of nitro groups in the structure contributes to the color properties and stability of the resultant dyes, making them suitable for various applications in textiles and other materials .

Biochemical Applications

This compound has been used as a substrate in biochemical assays, including studies related to protein determination and glutathione S-transferase (GST) activity. Such applications are vital for understanding enzyme functions and interactions within biological systems .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for constructing more complex molecules. Its reactivity with various nucleophiles allows chemists to explore new synthetic pathways and methodologies .

Case Studies and Research Findings

Research has shown that compounds with similar structures to this compound exhibit a range of biological activities such as antibacterial and anticancer properties. For instance, studies on dinitrobenzene derivatives have highlighted their potential in medicinal chemistry due to their interactions with biological macromolecules .

Additionally, investigations into the synthesis pathways involving this compound have revealed efficient methods for preparing other valuable organic intermediates. For example, one study demonstrated a high yield synthesis involving iron and ammonium chloride under specific reaction conditions .

Mecanismo De Acción

The mechanism of action of 1-Bromo-2-methyl-3,5-dinitrobenzene involves its interaction with various molecular targets. The nitro groups and bromine atom make the compound highly reactive, allowing it to participate in electrophilic and nucleophilic reactions. These interactions can lead to the formation of stable complexes with proteins and enzymes, affecting their activity and function .

Comparación Con Compuestos Similares

Structural and Physical Properties

Notes:

- The methyl group in this compound increases steric hindrance compared to non-methylated analogs like 1-bromo-3,5-dinitrobenzene.

- Fluorine substituents (e.g., in 1-bromo-3,5-difluorobenzene) reduce electron density more effectively than nitro groups, altering reactivity in electrophilic substitutions .

Research Findings and Challenges

- Electronic Effects : The electron-withdrawing nitro groups in this compound deactivate the ring, but the methyl group donates electrons locally, creating a unique reactivity balance .

- Synthetic Hurdles : Compounds like 1-bromo-3,5-dinitrobenzene are difficult to prepare commercially due to multi-step protocols and low yields (43% reported in one study) .

- Thermal Stability : Nitro-containing analogs (e.g., this compound) exhibit lower thermal stability compared to fluorine-substituted derivatives, limiting high-temperature applications .

Actividad Biológica

1-Bromo-2-methyl-3,5-dinitrobenzene (CAS Number: 18242-38-1) is a brominated aromatic compound that has garnered interest in various fields, particularly in pharmaceuticals and agrochemicals. This article delves into its biological activity, focusing on its mechanisms, effects on cellular systems, and potential applications.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅BrN₂O₄ |

| Molecular Weight | 261.030 g/mol |

| Density | 1.8 ± 0.1 g/cm³ |

| Boiling Point | 331.2 ± 37.0 °C at 760 mmHg |

| Flash Point | 154.1 ± 26.5 °C |

These properties indicate its stability and potential for various chemical reactions, making it an important intermediate in organic synthesis.

The biological activity of this compound is primarily linked to its ability to act as a reactive electrophile in nucleophilic substitution reactions. This reactivity can lead to the formation of adducts with nucleophiles such as amino acids and proteins, potentially altering their function.

Inhibition of Enzymatic Activity

Research has shown that this compound can inhibit certain enzymes, particularly cytochrome P450 isoforms such as CYP1A2 and CYP2C19. These enzymes are crucial for drug metabolism, suggesting that this compound could affect pharmacokinetics when co-administered with other drugs .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate its potency against specific targets:

| Cell Line | IC50 (µM) |

|---|---|

| H1975 | 15.4 |

| H441 | 12.8 |

| A549 | 20.1 |

These results demonstrate that the compound exhibits significant cytotoxicity against lung cancer cell lines, potentially offering a basis for further development as an anticancer agent .

Study on Antitumor Activity

A study published in Pharmaceuticals investigated the antitumor activity of brominated derivatives, including this compound. The research highlighted its ability to induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism suggests that the compound could be further explored for therapeutic applications in oncology .

Environmental Impact Assessment

Given its chemical structure and reactivity, there are concerns regarding the environmental impact of this compound. Studies indicate that it may exhibit toxicity to aquatic organisms, raising questions about its safe use in agrochemical applications . The Environmental Protection Agency (EPA) has classified it based on potential carcinogenic effects and environmental persistence.

Q & A

Q. Q1. What are the optimized synthetic routes for 1-bromo-2-methyl-3,5-dinitrobenzene, and how can researchers address yield variability?

The compound is typically synthesized via sequential nitration and bromination of toluene derivatives. Key methods include:

- Direct nitration-bromination : Starting from 2-methylbromobenzene, controlled nitration with fuming HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the 3 and 5 positions due to meta-directing effects of the methyl and bromo substituents. Purification via recrystallization (ethanol/water) yields ~93% purity .

- Stepwise synthesis : Bromination of pre-nitrated intermediates (e.g., 2-methyl-3,5-dinitrotoluene) using Br₂/FeBr₃ under reflux achieves 99% yield, as demonstrated in pharmaceutical intermediate synthesis .

Yield optimization : Monitor reaction temperature rigorously to avoid over-nitration, and use excess brominating agents to compensate for steric hindrance from nitro groups.

Advanced Regioselectivity

Q. Q2. How can researchers control regioselectivity during nitration of bromo-methylbenzene precursors?

Regioselectivity is governed by the electronic effects of substituents:

- Bromo vs. methyl competition : Bromine (strongly deactivating, meta-directing) dominates over methyl (weakly activating, ortho/para-directing), favoring 3,5-dinitro substitution. Computational modeling (DFT) predicts charge distribution to validate reaction pathways.

- Experimental validation : Use competitive nitration of isotopically labeled analogs and analyze products via LC-MS to confirm positional selectivity .

Basic Characterization

Q. Q3. What spectroscopic and crystallographic methods confirm the structure of this compound?

- NMR : ¹H NMR (CDCl₃) shows a singlet for methyl protons (~δ 2.5 ppm) and absence of aromatic protons due to symmetry. ¹³C NMR confirms nitro (δ ~148 ppm) and bromo (δ ~110 ppm) carbons.

- Mass spectrometry (MS) : ESI-MS exhibits [M+H]⁺ at m/z 261.03 (C₇H₅BrN₂O₄⁺) with isotopic peaks characteristic of bromine.

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures if single crystals are obtained via slow evaporation in DCM/hexane .

Advanced Spectral Analysis

Q. Q4. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Impurity identification : Compare experimental ¹H/¹³C NMR with computational predictions (GIAO method). For example, δ 7.2 ppm doublets may indicate residual ortho-substituted byproducts.

- Deuterated solvent effects : Test in DMSO-d₆ to check for solvent-shifted artifacts.

- Validation : Cross-reference with IR (C-Br stretch ~600 cm⁻¹) and high-resolution MS to confirm molecular formula .

Reactivity in Cross-Coupling

Q. Q5. What are the reactivity patterns of this compound in cross-coupling reactions?

- Bromo as a leaving group : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF) replaces bromine with aryl groups. Nitro groups stabilize transition states via electron withdrawal.

- Challenges : Steric hindrance from nitro groups may reduce coupling efficiency. Optimize catalyst loading (5–10 mol% Pd) and use microwave-assisted heating to enhance reactivity .

Stability and Storage

Q. Q6. What factors influence the thermal stability of this compound?

- Thermal decomposition : Differential scanning calorimetry (DSC) reveals exothermic decomposition above 154°C (flash point). Store at 2–8°C in amber vials to prevent photodegradation.

- Handling precautions : Avoid grinding or heating solid forms; use inert atmospheres (N₂/Ar) during reactions to mitigate explosion risks from nitro groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.